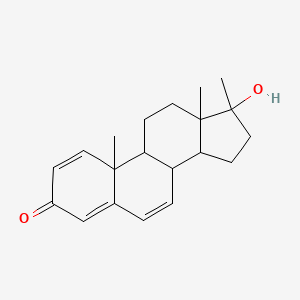

17a-17B-Hydroxyandrosta-1,4,6-trien-3-one

Description

Foundational Concepts of Androstane (B1237026) Steroid Chemistry and Biological Significance

All steroids are organic compounds characterized by a specific four-ring carbon structure. wikipedia.org The parent structure of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is androstane, a 19-carbon steroid that serves as the backbone for all androgens, or male sex hormones. madbarn.com The androstane framework consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.org

Androstane derivatives play crucial roles in a wide array of biological processes. madbarn.com They can function as signaling molecules, interacting with specific receptors to regulate gene expression, and are integral components of cell membranes, influencing their fluidity. wikipedia.org The biological activity of androstane steroids is highly dependent on the functional groups attached to the core structure. For instance, the presence of ketone and hydroxyl groups, and the pattern of double bonds, as seen in 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one, are key determinants of a steroid's biological function. madbarn.com

Androstane derivatives are involved in the regulation of male characteristics and reproductive functions through their interaction with androgen receptors. madbarn.com They also have broader physiological effects, influencing mood, behavior, and even the development of certain medical conditions. madbarn.com

Table 1: Key Characteristics of the Androstane Steroid Core

| Feature | Description |

| Carbon Skeleton | 19 carbon atoms |

| Ring Structure | Four fused rings (three cyclohexane, one cyclopentane) |

| Biological Role | Precursor to androgens; involved in signaling and cell membrane structure |

| Derivatives | Hundreds of natural and synthetic variations with diverse functions |

Historical Advancements in the Study of Triene-Containing Steroids

The history of steroid research is a story of meticulous chemical analysis and groundbreaking discoveries that have transformed medicine. The journey to understanding complex steroids, including those with a triene structure (three carbon-carbon double bonds), began with the isolation and characterization of the first steroid hormones.

A significant milestone in the study of triene-containing steroids was the discovery of estrone (B1671321) in 1929. wikipedia.org Isolated from the urine of pregnant women, estrone was the first estrogen to be identified and is characterized by an aromatic A ring, a specific type of triene system. wikipedia.org This discovery was a pivotal moment, demonstrating that steroids could possess hormonal activity and paving the way for the identification of other sex hormones. wikipedia.org

The mid-20th century saw a surge in steroid research, spurred by the discovery of the therapeutic potential of corticosteroids in the late 1940s. nih.govclinexprheumatol.org This era brought about significant advancements in the semi-synthesis of steroids, allowing for the production of larger quantities for research and therapeutic use. nih.govclinexprheumatol.org These developments in synthetic chemistry were crucial for creating and studying a wide range of steroid analogs, including various triene-containing compounds.

The development of sophisticated analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, has been instrumental in the structural elucidation of new and complex steroids, including metabolites of synthetic steroids. nih.gov

Contemporary Research Paradigms and Unaddressed Questions Pertaining to 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one

Direct academic research focused solely on 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is not extensive. However, its relevance in contemporary research emerges from studies on the metabolism of the synthetic steroid androsta-1,4,6-triene-3,17-dione (B190583) (ATD). nih.govresearchgate.netnih.gov ATD is known for its ability to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. medchemexpress.com

Metabolism studies of ATD in both humans and horses have identified 17β-hydroxyandrosta-1,4,6-trien-3-one as a major metabolite. madbarn.comnih.govnih.gov This biotransformation involves the reduction of the ketone group at the C17 position to a hydroxyl group. nih.govnih.gov The synthesis and characterization of this 17β-hydroxy metabolite have been carried out to confirm its identity in metabolic studies. nih.gov

Table 2: Research Findings on the Metabolism of Androsta-1,4,6-triene-3,17-dione (ATD)

| Study Focus | Key Findings |

| Human Metabolism of ATD | 17β-hydroxyandrosta-1,4,6-trien-3-one is a major urinary metabolite. nih.gov |

| Equine Metabolism of ATD | 17β-hydroxyandrosta-1,4,6-trien-3-one is a significant metabolite in both urine and plasma. madbarn.comnih.gov |

| Synthesis and Characterization | The 17β-hydroxy metabolite has been synthesized for use as a reference material in analytical testing. nih.gov |

Despite these findings, several questions regarding 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one remain unaddressed:

Specific Biological Activity: The intrinsic biological activity of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is not well-characterized. Does it retain any of the aromatase-inhibiting properties of its precursor, or does it have other, as-yet-undiscovered biological effects?

Further Metabolism: The metabolic fate of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is not fully understood. Is it further metabolized before excretion, and if so, what are the subsequent metabolites?

Stereospecificity: The existence and biological significance of the 17α-hydroxy epimer are not extensively explored in the available literature.

Pharmacokinetics: Detailed pharmacokinetic studies of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one have not been published, leaving a gap in our understanding of its absorption, distribution, and elimination.

Properties

IUPAC Name |

17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNWZGCDWWANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 17a 17b Hydroxyandrosta 1,4,6 Trien 3 One and Its Analogs

De Novo Synthesis of the Androstane (B1237026) Tetracyclic Skeleton

The de novo construction of the androstane core, a C19 steroidal hydrocarbon, is a significant challenge in organic synthesis. wikipedia.org These approaches are critical for creating analogs not accessible from natural steroids and for enabling the introduction of diverse functionalities.

Convergent and Enantiospecific Pathways to Steroidal Systems

Modern steroid synthesis prioritizes convergent and enantiospecific strategies to maximize efficiency and control over the final product's stereochemistry. A convergent synthesis involves preparing key fragments of the molecule independently and then assembling them in the later stages. researchgate.net This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

One advanced strategy employs an alkoxide-directed, titanium-mediated cross-coupling of internal alkynes with substituted 4-hydroxy-1,6-enynes. This method facilitates a highly stereoselective [2+2+2] annulation, providing a convergent and enantiospecific route to fused carbocycles like those in the steroid skeleton. nih.gov Another powerful technique is the intramolecular [2 + 2 + 2] cycloisomerization reaction, which can construct three rings of the steroidal framework in a single step from a carefully designed precursor containing diyne and piperidinone fragments. researchgate.net

Researchers have also developed stereodivergent methods to forge the crucial C9–C10 bond, allowing access to tetracyclic systems with either syn- or anti- stereochemistry between the C9 and C13 positions. nih.gov This flexibility is achieved through different cyclization methods, such as double asymmetric Friedel–Crafts cyclization for C9α-substituted estranes or intramolecular Heck reactions for C9β-substituted estranes. nih.gov Subsequent oxidative dearomatization and Wagner–Meerwein rearrangement can then stereospecifically reposition a quaternary center from C9 to C10, providing a general pathway to various steroidal systems, including androstanes. nih.gov

Table 1: Comparison of Key Cyclization Strategies for Steroid Skeleton Construction

| Strategy | Key Reaction | Rings Formed / Bonds Made | Stereochemical Control | Reference |

|---|---|---|---|---|

| Velluz Synthesis | Polar union of AB-ring and D-ring units | C-C bond between rings B and C | High | libretexts.org |

| Metallacycle-Mediated Annulation | Ti-mediated [2+2+2] annulation | C and D rings | Exquisite stereochemical control | nih.gov |

| Intramolecular Cycloisomerization | [2 + 2 + 2] cycloisomerization | C, D, and E rings | High | researchgate.net |

Strategies for Constructing the 1,4,6-Triene System

The defining feature of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is the conjugated triene system within the A and B rings. A primary method for introducing this unsaturation is through dehydrogenation of a 3-keto-steroid precursor. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov This reagent can convert an androstane precursor into the corresponding 1,4,6-androstatriene structure. nih.gov

Alternative strategies involve stepwise introduction of the double bonds. For example, a Δ⁴-3-ketone can be brominated at the C6 position, followed by dehydrobromination to create the Δ⁴,⁶-diene system. Subsequent dehydrogenation can then introduce the C1-C2 double bond to complete the triene.

Semi-Synthetic Transformations and Derivatization Strategies

Semi-synthesis, starting from readily available steroids like dehydroepiandrosterone (DHEA) or other androstanes, is the more common approach for producing analogs of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one. nih.govnih.gov

Chemical Modifications of Precursor Androstane Structures

The synthesis of the target compound and its derivatives often begins with a precursor such as 1,4,6-Androstatriene-3,17-dione. nih.gov This starting material already contains the required A/B ring triene system. Modifications can then be focused on other parts of the molecule, particularly the D-ring. For instance, a Wagner-Meerwein rearrangement can be utilized to alter the core skeleton, such as in the synthesis of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, a metabolite of metandienone. nih.govresearchgate.net

Biotransformation offers an alternative to purely chemical methods. Microorganisms like Pseudomonas alcaliphila can be used to modify steroid precursors, such as bile acids, to produce hydroxylated androstane-1,4-diene-3,17-dione derivatives in high yields.

Regioselective Introduction and Manipulation of Hydroxyl Groups at C-17

The C-17 position is crucial for the biological activity of many steroids. The introduction of a hydroxyl group at this position must be controlled to achieve the desired stereochemistry (α or β). A common method is the reduction of a 17-ketone (a carbonyl group at C-17) using reducing agents like sodium borohydride. nih.gov The stereoselectivity of this reduction can be influenced by the steric environment around the ketone and the choice of reagent and reaction conditions.

For instance, the reduction of 1,4,6-androstatriene-3,17-dione with sodium borohydride can yield 4,6-androstadiene-3β,17β-diol. nih.gov The presence of a 17β-hydroxyl group is often critical for biological function. nih.gov More complex side chains can also be introduced at C-17. The ene reaction of (17Z)-ethylidene steroids with various enophiles can lead to intermediates with the natural steroid configuration at C-20, and subsequent catalytic hydrogenation stereospecifically generates the correct configuration at C-17. researchgate.net Artificial cytochrome P-450 enzymes have also been developed for the selective catalytic hydroxylation of steroid C-H bonds, including at positions near the D-ring. acs.org

Synthesis of Specifically Substituted 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one Derivatives

The synthesis of substituted derivatives allows for the exploration of structure-activity relationships. Substituents can be introduced at various positions on the androstane skeleton. For example, 2-substituted analogs of 1,4,6-androstatriene-3,17-dione can be synthesized from a 1α,2α-epoxy-4,6-androstadiene-3,17-dione intermediate. nih.govnih.gov This epoxide can be opened with reagents like HCl, HBr, or NaN₃ to introduce chloro, bromo, and azido groups, respectively, at the C-2 position. nih.govnih.gov

Table 2: Synthesis of 2-Substituted 1,4,6-Androstatriene-3,17-dione Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1α,2α-Epoxy-4,6-androstadiene-3,17-dione | Concentrated HCl | 2-Chloro-1,4,6-androstatriene-3,17-dione | 72% | nih.gov |

| 1α,2α-Epoxy-4,6-androstadiene-3,17-dione | Concentrated HBr | 2-Bromo-1,4,6-androstatriene-3,17-dione | - | nih.gov |

| 1α,2α-Epoxy-4,6-androstadiene-3,17-dione | NaN₃ | 2-Azido-1,4,6-androstatriene-3,17-dione | - | nih.gov |

These synthetic strategies, from building the steroid core from scratch to the precise modification of existing structures, provide chemists with the tools to create a wide array of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one derivatives for further study.

Biotransformation and Metabolic Profiling of Androstane Trienones

In Vitro Metabolic Pathways of 17β-Hydroxyandrosta-1,4,6-trien-3-one

The in vitro metabolism of androstane (B1237026) trienones involves a cascade of biochemical modifications, primarily occurring in the liver. These pathways are crucial for the detoxification and elimination of the steroid molecule.

Phase I metabolism introduces or exposes functional groups on the steroid nucleus, slightly increasing its polarity. For androstane trienones, these reactions predominantly involve reduction of ketones and double bonds, as well as hydroxylation at various positions.

Studies on the urinary metabolism of the parent compound, Androsta-1,4,6-triene-3,17-dione (B190583), reveal that it is primarily excreted unchanged or as its 17β-hydroxy analogue (17β-Hydroxyandrosta-1,4,6-trien-3-one). nih.gov This indicates that a key initial metabolic step is the reduction of the C-17 keto group. nih.gov Further biotransformation leads to a variety of reduced metabolites. These products result from the enzymatic reduction of the A-ring double bonds and the C-3 ketone. nih.govresearchgate.net

Key identified Phase I metabolites from the administration of the parent dione (B5365651) compound include:

Reduction: The formation of 17β-hydroxyandrosta-1,4,6-trien-3-one itself is a primary reductive step. Further reductions can occur, leading to metabolites such as 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and 17β-hydroxyandrosta-4,6-dien-3-one. nih.govresearchgate.net

Oxidation: While reduction is prominent, oxidative reactions such as hydroxylation can also occur, catalyzed by various enzymes to introduce additional hydroxyl groups on the steroid skeleton. researchgate.net

Table 1: Identified Phase I Metabolites of Androsta-1,4,6-triene-3,17-dione

| Metabolite Name | Biotransformation Reaction |

| 17β-Hydroxyandrosta-1,4,6-trien-3-one | Reduction of C-17 ketone |

| 17β-Hydroxyandrosta-1,4-dien-3-one | Reduction of C-6 double bond |

| 17β-Hydroxy-5β-androst-1-en-3-one | Reduction of C-4 and C-6 double bonds |

| 17β-Hydroxyandrosta-4,6-dien-3-one | Reduction of C-1 double bond |

| Androsta-4,6-diene-3,17-dione | Reduction of C-1 double bond |

Characterization of Phase II Conjugation Products (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the steroid metabolites, now possessing functional groups like hydroxyls, undergo Phase II conjugation. uomus.edu.iq This process attaches highly polar endogenous molecules, such as glucuronic acid or sulfate (B86663), to the steroid, significantly increasing water solubility and facilitating its removal from the body through urine or bile. uomus.edu.iqwikipedia.org

Glucuronidation: This is a major pathway for steroid inactivation and elimination. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the steroid's hydroxyl group. wikipedia.org The 17β-hydroxyl group of 17β-Hydroxyandrosta-1,4,6-trien-3-one and its metabolites is a prime site for glucuronide conjugation. nih.gov

Sulfation: This pathway involves the transfer of a sulfonate group to a hydroxyl acceptor on the steroid, a reaction catalyzed by sulfotransferase (SULT) enzymes. uomus.edu.iq Steroid sulfation is a common metabolic route, and research has demonstrated that hydroxylated steroids can be efficiently converted into their sulfate conjugates. researchgate.net

Table 2: Potential Phase II Conjugation Products

| Metabolite Type | Conjugating Group | Enzyme Family | Result |

| Glucuronide Conjugate | Glucuronic Acid | UDP-glucuronosyltransferases (UGTs) | Highly water-soluble, readily excretable metabolite |

| Sulfate Conjugate | Sulfate Group | Sulfotransferases (SULTs) | Water-soluble, typically inactive metabolite |

Enzymatic Systems Involved in Androstane Trienone Metabolism

The biotransformation of androstane trienones is orchestrated by several key enzyme superfamilies, each playing a specific role in the modification of the steroid structure.

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is fundamental to Phase I metabolism of a vast array of compounds, including endogenous steroids. mdpi.commdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing a variety of oxidative transformations. mdpi.comnih.gov

For steroids, the prototypical reaction catalyzed by CYPs is hydroxylation, which involves the insertion of an oxygen atom into a C-H bond to form an alcohol. nih.govresearchgate.net This regio- and stereospecific oxidation is a critical step in steroid biosynthesis and catabolism. mdpi.comnih.gov Several human P450 enzymes are involved in steroid metabolism, with isoforms like CYP3A4 being particularly versatile, capable of hydroxylating steroids at multiple positions. nih.gov The oxidation reactions mediated by CYPs prepare the steroid molecule for subsequent Phase II conjugation by creating or exposing the necessary functional groups. mdpi.com

Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that catalyze the reversible conversion between hydroxyl and keto groups at specific positions on the steroid nucleus. wikipedia.org These enzymes are critical in modulating the biological activity of steroids.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This enzyme family is directly responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org For instance, 17β-HSDs catalyze the reduction of the C-17 ketone of Androsta-1,4,6-triene-3,17-dione to form 17β-Hydroxyandrosta-1,4,6-trien-3-one. nih.gov Conversely, they can also catalyze the reverse oxidation reaction, inactivating the molecule. nih.gov Different isoforms of 17β-HSD exhibit varying substrate specificities and tissue distribution. nih.gov

Microorganisms such as fungi and bacteria offer a powerful and environmentally friendly alternative for modifying steroid structures. mdpi.commedcraveonline.com Microbial biotransformation can produce specific steroid derivatives that are difficult to achieve through conventional chemical synthesis. medcraveonline.com

Fungi, in particular, are known to perform a wide range of reactions on the androstane skeleton. These transformations include highly specific hydroxylations at various positions, reductions of ketones and double bonds, and oxidations. nih.govnih.gov For example, cultures of the fungus Acremonium strictum have been shown to perform 1,2-hydrogenation, 15α-hydroxylation, and 17-ketone reduction on androst-1,4-dien-3,17-dione. nih.gov Filamentous fungi like Penicillium vinaceum can carry out effective Baeyer-Villiger oxidation on androstane steroids, converting cyclic ketones into lactones. mdpi.comnih.gov These microbial systems are valuable tools for generating novel steroid metabolites and studying metabolic pathways. medcraveonline.com

Table 3: Examples of Microbial Biotransformation Reactions on Androstane Steroids

| Microorganism | Substrate | Key Reactions Observed |

| Acremonium strictum | Androst-1,4-dien-3,17-dione | 1,2-Hydrogenation, 15α-Hydroxylation, 17-Ketone reduction nih.gov |

| Curvularia lunata | Androst-4-ene-3,17-dione | Dehydrogenation, 11α-Hydroxylation, 17-Ketone reduction nih.gov |

| Penicillium vinaceum | Androstenedione | Baeyer-Villiger oxidation (Lactonization) mdpi.comnih.gov |

| Fusarium oxysporum | Dihydrotestosterone (B1667394) | 7α-Hydroxylation, 11α-Hydroxylation researchgate.net |

Molecular Interactions and Biochemical Mechanisms of Action in Vitro Research

Enzyme Interaction Studies of 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one

Investigation of Aromatase Inhibition by Androstane (B1237026) Trienones

Androstane trienones, including 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one, are recognized for their ability to inhibit aromatase, the enzyme responsible for the conversion of androgens to estrogens. The parent compound, androsta-1,4,6-triene-3,17-dione (B190583) (ATD), is a well-characterized aromatase inhibitor. nih.gov As 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one is a major metabolite of ATD, its activity is intrinsically linked to the aromatase-inhibiting effects of its precursor. nih.gov In vitro studies have demonstrated that ATD causes a time-dependent loss of aromatase activity in rat ovarian microsomes. nih.gov

The inhibitory potential of these compounds is often quantified by their inhibition constant (Ki). For the parent compound, androsta-1,4,6-triene-3,17-dione, a Ki of 0.18 μM has been reported, indicating a high affinity for the aromatase enzyme. medchemexpress.com This strong binding affinity underscores its efficacy as an aromatase inhibitor.

Inhibitory Potency of Androsta-1,4,6-triene-3,17-dione against Aromatase

| Compound | Parameter | Value | Enzyme Source |

|---|---|---|---|

| Androsta-1,4,6-triene-3,17-dione | Ki | 0.18 μM | Human Placental Aromatase |

Modulation of Other Steroidogenic Enzymes (e.g., 17α-Hydroxylase)

While the primary target of androstane trienones is aromatase, their interaction with other steroidogenic enzymes has also been a subject of investigation. The specificity of these inhibitors is a crucial aspect of their biochemical profile. Research into various steroidogenesis inhibitors has highlighted the importance of selective action to avoid disruption of other essential hormonal pathways. nih.gov

Studies on related steroidal aromatase inhibitors have shown a high degree of selectivity for aromatase. nih.gov This selectivity is attributed to their structural similarity to the natural substrates of aromatase, such as androstenedione. While specific in vitro studies detailing the direct modulation of 17α-hydroxylase by 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one are not extensively available, the known specificity of its parent compound, ATD, for aromatase suggests a low potential for significant interaction with other P450 enzymes like 17α-hydroxylase.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic mechanism of aromatase inhibition by androstane trienones is a key area of research. Studies on androsta-1,4,6-triene-3,17-dione (ATD) have revealed that it acts as a mechanism-based inactivator, also known as a suicide inhibitor. ebi.ac.uk This means that the compound is converted by the aromatase enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Kinetic studies have provided evidence for a time-dependent decrease in human placental aromatase activity in the presence of ATD. The pseudo-first-order rate constant for this decrease in activity has been determined to be 1.10 x 10⁻³ sec⁻¹. ebi.ac.uk This irreversible inhibition is a characteristic feature of steroidal aromatase inhibitors and contributes to their prolonged biological effect. wikipedia.org

Kinetic Parameters of Aromatase Inhibition by Androsta-1,4,6-triene-3,17-dione

| Compound | Parameter | Value | Enzyme Source |

|---|---|---|---|

| Androsta-1,4,6-triene-3,17-dione | Apparent Ki | 0.18 μM | Human Placental Aromatase |

| Androsta-1,4,6-triene-3,17-dione | Pseudo-first-order rate constant for decrease in activity | 1.10 x 10⁻³ sec⁻¹ | Human Placental Aromatase |

Receptor Binding and Ligand-Receptor Dynamics

Quantitative Analysis of Steroid Receptor Binding Affinity

A critical aspect of the pharmacological profile of a steroid-like molecule is its affinity for various steroid receptors. In the case of 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one and its parent compound, ATD, the focus has been on their interaction with androgen and estrogen receptors.

Bioassays have indicated that androsta-1,4,6-triene-3,17-dione does not possess detectable hormonal activity. nih.gov Consistent with this, studies have shown that the compound does not interact appreciably with either androgen or estrogen receptors. nih.gov This low affinity for steroid receptors is a key feature, as it indicates that the primary mechanism of action is through enzyme inhibition rather than direct receptor modulation. This specificity is crucial for its role as a targeted aromatase inhibitor.

Functional Assays for Receptor Agonism and Antagonism in Cellular Models

Functional assays in cellular models are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Given the low binding affinity of androsta-1,4,6-triene-3,17-dione for androgen and estrogen receptors, it is not expected to exhibit significant agonistic or antagonistic activity. nih.gov

Structural Basis of Ligand-Receptor Recognition (e.g., Molecular Docking Simulations)

While specific molecular docking simulations for 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one are not extensively documented in publicly available research, the structural basis for its recognition by the androgen receptor (AR) can be inferred from studies of analogous steroidal androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). acs.orgnih.gov Molecular modeling and docking studies are computational techniques used to predict how a ligand (the steroid) binds to the active site of a receptor (the AR). endocrine-abstracts.orgmdpi.com

The androgen receptor is a soluble protein that functions as an intracellular transcription factor. nih.gov Its activity is regulated by the binding of androgens to its ligand-binding domain (LBD), which induces conformational changes necessary for its function. nih.gov The LBD of the AR forms a hydrophobic pocket composed of multiple α-helices, creating an "α-helical sandwich" structure. nih.gov

Docking studies with testosterone and other androgens have identified key amino acid residues within this pocket that are critical for stable binding. acs.org The interaction is primarily stabilized by a network of hydrogen bonds and hydrophobic interactions. For a compound like 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one, its core steroidal structure would be expected to fit within this hydrophobic pocket, while its specific functional groups, such as the 3-keto and 17β-hydroxy groups, would form crucial hydrogen bonds with polar residues.

Key interactions for steroidal androgens typically involve:

Hydrogen bonding at the C3-keto position with residues like Gln711 and Arg752. acs.org

Hydrogen bonding at the C17-hydroxy position with residues such as Asn705 and Thr877. acs.org

Van der Waals and hydrophobic interactions between the steroid's polycyclic backbone and nonpolar residues lining the pocket.

The unique tri-ene structure (double bonds at carbons 1, 4, and 6) of 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one would influence the planarity and electronic configuration of the A-ring, potentially altering its interaction with the receptor compared to testosterone or DHT. researchgate.net These structural modifications are known to affect binding affinity, receptor stabilization, and the subsequent recruitment of coactivator proteins. researchgate.net

| Amino Acid Residue | Typical Interaction Type | Interacting Ligand Group | Reference |

|---|---|---|---|

| Asn705 | Hydrogen Bond | 17β-Hydroxy | acs.org |

| Gln711 | Hydrogen Bond | 3-Keto | acs.org |

| Arg752 | Hydrogen Bond | 3-Keto | acs.org |

| Thr877 | Hydrogen Bond | 17β-Hydroxy | acs.org |

| Multiple Hydrophobic Residues | Van der Waals / Hydrophobic | Steroid Backbone | acs.org |

Cellular Uptake Mechanisms (In Vitro Research)

The entry of steroids into target cells was traditionally thought to occur solely via passive diffusion across the plasma membrane due to their lipophilic nature. nih.govthieme-connect.com However, recent research indicates that cellular uptake is a more complex process, involving both passive and active, energy-dependent mechanisms. mdpi.comnih.govplos.org

Methodological Approaches for Studying Cellular Internalization in Cultured Cells

In vitro studies using cultured cells are essential for elucidating the mechanisms of steroid uptake. A variety of methodological approaches are employed to track and quantify the internalization of these compounds.

Fluorescence Microscopy: This is a primary tool for visualizing steroid uptake. Steroids are conjugated to fluorescent dyes, such as BODIPY or fluorescein (B123965) isothiocyanate (FITC), allowing for real-time tracking of their entry and localization within live cells. mdpi.comnih.gov Confocal microscopy provides high-resolution images, enabling the observation of the compound's distribution in different cellular compartments. nih.gov

Flow Cytometry: This technique is used to quantify the amount of fluorescently-labeled steroid taken up by a large population of cells. It provides statistical data on the efficiency of internalization under different conditions (e.g., time, concentration, temperature). dovepress.com

Radiolabeled Steroid Uptake Assays: Steroids are labeled with radioactive isotopes (e.g., ³H), and cells are incubated with the labeled compound. After incubation, the cells are lysed, and the radioactivity is measured to determine the total amount of steroid accumulated. nih.govplos.org

Pharmacological Inhibition: To identify the specific pathways involved in uptake, cells are pre-treated with chemical inhibitors that block known endocytic routes. researchgate.netresearchgate.net A reduction in steroid uptake in the presence of a specific inhibitor suggests the involvement of that pathway. For example, inhibitors of clathrin-mediated endocytosis or caveolae formation are commonly used. researchgate.net

Temperature-Dependence Studies: Active transport processes are energy-dependent and are significantly reduced at low temperatures (e.g., 4°C). By comparing steroid uptake at 37°C (physiological temperature) with uptake at 4°C, researchers can distinguish between active transport and passive diffusion. mdpi.com

| Method | Principle | Information Obtained | Reference |

|---|---|---|---|

| Fluorescence Microscopy | Visualization of steroid-fluorophore conjugates in cells. | Qualitative data on cellular localization and trafficking. | mdpi.comnih.gov |

| Flow Cytometry | Quantification of fluorescence intensity in a cell population. | Quantitative data on overall cellular uptake. | dovepress.com |

| Radiolabeling Assays | Measurement of accumulated radiolabeled steroid. | Precise quantification of total cellular uptake. | nih.gov |

| Pharmacological Inhibition | Use of drugs to block specific endocytic pathways. | Identification of the molecular machinery involved in uptake. | researchgate.netresearchgate.net |

| Low Temperature Incubation (4°C) | Inhibition of energy-dependent cellular processes. | Distinguishes between active transport and passive diffusion. | mdpi.com |

Identification of Potential Transport Proteins or Endocytic Pathways

Contrary to the "free hormone hypothesis," which posits that only unbound steroids enter cells via passive diffusion, there is substantial evidence for carrier-mediated transport. nih.govthieme-connect.comresearchgate.net In circulation, androgens are primarily bound to carrier proteins, most notably Sex Hormone-Binding Globulin (SHBG). nih.gov

Receptor-Mediated Endocytosis: A key pathway for the uptake of SHBG-bound androgens involves an endocytic receptor called megalin (also known as LRP2). nih.govresearchgate.netbiorxiv.org Megalin recognizes and binds the SHBG-steroid complex at the cell surface, triggering its internalization via endocytosis. thieme-connect.comnih.gov This mechanism allows for the cellular uptake of biologically active androgens that would otherwise be considered inactive while bound to SHBG. nih.gov

Clathrin- and Caveolae-Dependent Endocytosis: In addition to the megalin pathway, other forms of endocytosis may be involved. Studies using pharmacological inhibitors have shown that both clathrin-mediated endocytosis and caveolae/lipid raft-dependent pathways can contribute to the internalization of certain steroids or their conjugates. mdpi.comresearchgate.net

Clathrin-mediated endocytosis involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles, carrying cargo into the cell. nih.gov

Caveolae-mediated endocytosis utilizes small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. nih.govnih.govnus.edu.sg This pathway is often associated with cell signaling and the transport of specific molecules. nih.gov

The involvement of these pathways suggests that the cellular uptake of compounds like 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one is a regulated process, not merely a consequence of passive diffusion.

| Pathway | Key Proteins/Components | Description | Reference |

|---|---|---|---|

| Passive Diffusion | Lipid Bilayer | Movement of unbound, lipophilic steroid across the plasma membrane down its concentration gradient. | nih.govthieme-connect.com |

| Megalin-Mediated Endocytosis | Megalin (LRP2), SHBG | Internalization of the SHBG-steroid complex via binding to the megalin receptor. | nih.govresearchgate.netbiorxiv.org |

| Clathrin-Dependent Endocytosis | Clathrin, Adaptor Proteins | Formation of clathrin-coated vesicles to internalize receptors and cargo. | researchgate.netnih.gov |

| Caveolae-Dependent Endocytosis | Caveolin, Cavins, Cholesterol | Internalization via flask-shaped membrane invaginations (caveolae). | researchgate.netnih.govnus.edu.sg |

Intracellular Trafficking and Distribution within Cellular Compartments

Following cellular entry, the steroid-receptor complex undergoes a highly regulated journey, or trafficking, to its site of action within the nucleus. The unliganded Androgen Receptor (AR) typically resides in the cytoplasm, where it is part of a large multiprotein complex that includes heat shock proteins (HSPs), such as Hsp90. nih.govkarger.com These chaperones maintain the AR in a conformation that is ready for ligand binding but inactive. nih.gov

Upon binding of an androgen like 17α-17β-Hydroxyandrosta-1,4,6-trien-3-one, the AR undergoes a critical conformational change. This transformation causes the dissociation of the HSPs and exposes a nuclear localization signal (NLS) on the AR. nih.govkarger.comoup.com The NLS is a sequence of basic amino acids that acts as a passport for entry into the nucleus. nih.govnih.gov

The transport of the AR-ligand complex from the cytoplasm into the nucleus is an active, energy-dependent process mediated by the nuclear import machinery. nih.gov It is not simple diffusion. The NLS is recognized by a family of transport proteins called karyopherins, specifically importin-α. nih.govnih.govresearchgate.net Importin-α acts as an adapter, binding to the NLS of the AR and then recruiting importin-β. nih.gov The entire trimeric complex (AR-importin-α-importin-β) is then guided through the nuclear pore complex (NPC), the gateway to the nucleus. nih.gov

This transport process is powered by the Ran GTPase cycle. nih.gov Once inside the nucleus, the complex encounters a high concentration of Ran-GTP, which binds to importin-β, causing the entire complex to disassemble. nih.gov This releases the AR-ligand complex into the nucleoplasm, where it can bind to specific DNA sequences known as androgen response elements (AREs) to regulate gene transcription. karger.comontosight.ai Following its transcriptional activity, the AR is eventually degraded, often within the nucleus, via the ubiquitin-proteasome pathway. jci.orgoup.com Some studies also point to non-genomic actions where the AR may traffic to the cell membrane. karger.comaacrjournals.org

| Protein/Complex | Location | Function | Reference |

|---|---|---|---|

| Heat Shock Proteins (e.g., Hsp90) | Cytoplasm | Stabilize the unliganded AR and keep it in an inactive state. | nih.govkarger.com |

| Importin-α (Karyopherin-α) | Cytoplasm/Nucleus | Recognizes and binds to the Nuclear Localization Signal (NLS) on the AR. | nih.govnih.govresearchgate.net |

| Importin-β (Karyopherin-β) | Cytoplasm/Nucleus | Binds to Importin-α and mediates interaction with the Nuclear Pore Complex. | nih.gov |

| Ran GTPase | Cytoplasm/Nucleus | Provides the energy and directionality for nuclear import/export. | nih.gov |

| Androgen Receptor (AR) | Cytoplasm/Nucleus | Binds the steroid ligand and acts as a transcription factor. | nih.gov |

Structure Activity Relationship Sar Studies and Conformational Analysis

Elucidating the Relationship Between Molecular Structure and Biochemical Activity

The unique arrangement of double bonds in the A and B rings of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one, combined with the stereochemistry of the hydroxyl group at the C-17 position, are critical determinants of its biochemical profile.

The spatial orientation of the hydroxyl group at the C-17 position of the D-ring is a pivotal factor in defining the biological activity of androstane-based steroids. The designation of a substituent as alpha (α) indicates it projects below the plane of the steroid nucleus, while a beta (β) designation means it projects above the plane. This seemingly minor difference can dramatically alter how the molecule fits into a protein's binding site, leading to vastly different biological outcomes.

Research on related androstene steroids has demonstrated a strict structure-activity relationship dependent on the orientation of the C-17 hydroxyl group. researchgate.net For instance, studies comparing the anti-tumor activity of C-17 epimers (isomers differing in configuration at C-17) showed that the 17α-hydroxy configuration conferred potent anti-tumor activity, whereas the 17β-hydroxy epimer was inactive. researchgate.net This highlights that the precise geometry of the D-ring and its substituents is crucial for specific biological interactions. The addition of other functional groups can modify this activity, but the C-17α orientation often remains the primary determinant for certain effects. researchgate.net

Table 1: Influence of C-17 Hydroxyl Stereochemistry on Anti-tumor Activity of Androstene Steroids

| Compound | C-17 OH Configuration | Relative Anti-tumor Activity |

|---|---|---|

| 5-androstene-3β,17α-diol | α | High |

| 5-androstene-3β,7α,17α-triol | α | Moderate |

| 5-androstene-3β,7α,17β-triol | β | Low |

| 5-androstene-3β,17β-diol | β | Not achievable |

Data derived from studies on related androstene steroids. researchgate.net

The presence of conjugated double bonds at positions 1, 4, and 6 creates a relatively flat and rigid A/B-ring system. This planarity is a key feature for interaction with certain enzymes. For example, in the context of aromatase inhibitors, a class of compounds to which steroids with this A-ring structure often belong, planarity in the A and B-ring region is considered a requirement for binding to the enzyme's active site. nih.gov The D-ring's structure is also critical for this binding. nih.gov

Conformational Analysis of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one

The precise three-dimensional structure of steroids can be determined using several experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the conformation of molecules in solution, which can be more biologically relevant than the solid state. nih.gov High-resolution ¹H NMR spectroscopy can resolve signals for most individual protons in the steroid scaffold. rsc.org By analyzing parameters such as chemical shifts, coupling constants, and the nuclear Overhauser effect (NOE), the stereochemistry and conformation can be elucidated. nih.gov For example, the conformation of the flexible A-ring can be influenced by the solvent, potentially existing as a chair in polar solvents and a twist-boat in nonpolar ones. acs.org Solid-state NMR has also been used to show that steroids can adopt different conformations depending on their chemical environment, such as when incorporated into a lipid membrane. nih.gov

Table 2: Common Experimental Techniques for Steroid Conformational Analysis

| Technique | State | Information Provided |

|---|---|---|

| X-ray Crystallography | Solid | Precise bond lengths, bond angles, and torsion angles; detailed 3D structure. researchgate.net |

| NMR Spectroscopy | Solution | Information on stereochemistry, ring conformation, and dynamic processes. nih.govmdpi.com |

Alongside experimental techniques, computational modeling serves as a valuable tool for studying steroid conformations. Methods like molecular mechanics are used to calculate reasonable geometries for different possible conformations and to estimate their relative energies. acs.org These theoretical models can help rationalize the conformational preferences observed experimentally and provide insights into how the molecule might interact with a biological target. By complementing experimental data from NMR or X-ray crystallography, computational studies can provide a more complete understanding of the relationship between a steroid's structure, conformation, and its ultimate biological function.

Advanced Analytical Methodologies for Research and Characterization

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive detection and identification of 17β-Hydroxyandrosta-1,4,6-trien-3-one and its metabolites. Coupled with chromatographic separation, it allows for the analysis of this compound in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are well-established methods for the analysis of steroids. For GC analysis, volatile and thermally stable derivatives of the target compound are typically required. This is often achieved through a derivatization process, such as the formation of trimethylsilyl (TMS) ethers from hydroxyl groups.

In the context of metabolism studies of the parent compound, androsta-1,4,6-triene-3,17-dione (B190583), GC-MS analysis of TMS derivatives has been crucial for the identification of its various metabolites, including 17β-hydroxyandrosta-1,4,6-trien-3-one. nih.gov The electron ionization (EI) mass spectra of these derivatives provide characteristic fragmentation patterns that serve as fingerprints for identification. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for confirmation in doping control analysis. nih.gov

Table 1: Illustrative GC-MS/MS Parameters for the Analysis of 17β-Hydroxyandrosta-1,4,6-trien-3-one TMS Derivative This table is a representation of typical data and may not reflect empirically derived values.

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | [M]+ of TMS derivative |

| Product Ion 1 (m/z) | Characteristic fragment A |

| Product Ion 2 (m/z) | Characteristic fragment B |

| Collision Energy (eV) | Optimized for fragmentation |

| Retention Time | Dependent on GC column and conditions |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are not easily volatilized or for direct analysis of conjugated metabolites. This technique has been successfully applied in the investigation of the biotransformation of related steroidal compounds.

LC-MS/MS provides high sensitivity and specificity for the detection of 17β-hydroxyandrosta-1,4,6-trien-3-one in biological fluids like urine and plasma. The use of electrospray ionization (ESI) allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]+, which is then subjected to collision-induced dissociation to generate specific product ions for detection.

Table 2: Representative LC-MS/MS Transitions for 17β-Hydroxyandrosta-1,4,6-trien-3-one This table is a representation of typical data and may not reflect empirically derived values.

| Precursor Ion (Q1) | Product Ion (Q3) | Ionization Mode |

|---|---|---|

| [M+H]+ | Fragment 1 | Positive |

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a vital tool for the characterization of novel metabolites and for providing a high degree of confidence in compound identification. HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of ions with very high accuracy.

This capability allows for the determination of the elemental composition of the parent compound and its metabolites. In studies on the metabolism of androsta-1,4,6-triene-3,17-dione in horses, LC-HRMS was employed to identify various in vitro metabolites, including two epimers of androsta-1,4,6-trien-17-ol-3-one. nih.gov The accurate mass measurements obtained from HRMS, in conjunction with the interpretation of fragmentation patterns, enable the confident identification of biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. The synthesis and subsequent characterization of 17β-hydroxyandrosta-1,4,6-trien-3-one have been confirmed through NMR analysis. nih.gov

1H and 13C NMR for Assignment of Functional Groups and Connectivity

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in 17β-Hydroxyandrosta-1,4,6-trien-3-one This table is a representation of typical data based on similar steroidal structures and may not reflect empirically derived values.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic Protons (C1, C2, C4, C6, C7) | 5.5 - 7.5 | 120 - 160 |

| Carbonyl Carbon (C3) | - | >180 |

| C17-H (bearing -OH) | 3.5 - 4.5 | 70 - 90 |

| Methyl Protons (C18, C19) | 0.7 - 1.5 | 10 - 25 |

2D NMR Techniques for Comprehensive Structural Analysis

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like steroids. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

For more detailed structural information, HMBC (Heteronuclear Multiple Bond Correlation) is employed to establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry of the molecule. The application of these advanced 2D NMR techniques is standard practice for the structural confirmation of newly synthesized steroids and their metabolites.

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and purification of steroidal compounds from complex mixtures, whether arising from synthetic reaction media or biological matrices. The selection of the appropriate chromatographic technique is paramount for achieving the desired level of purity and isolating the compound of interest.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one. Given its structural similarity to other steroidal aromatase inhibitors, developing a robust and selective HPLC method is crucial. Reversed-phase HPLC, utilizing a C18 column, is a common and effective approach for the analysis of such compounds.

A typical HPLC method for the purity analysis of related aromatase inhibitors, which can be adapted for 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one, would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The inclusion of a buffer, for instance, a phosphate buffer at a slightly acidic pH, can help in achieving sharp and symmetrical peaks by controlling the ionization state of any acidic or basic functional groups.

The detection of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is effectively achieved using a UV-Vis detector, owing to the presence of the conjugated trienone system in its structure. This chromophore is expected to exhibit strong absorbance in the UV region, providing a sensitive means of detection. The selection of an appropriate detection wavelength, likely around the compound's absorption maximum, is critical for maximizing sensitivity and minimizing interference from impurities.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 215-300 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Preparative Chromatography for Compound Synthesis and Purification

Following the synthesis of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one, preparative chromatography is a vital step for its isolation and purification to a high degree of purity required for further research and characterization. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

The choice of stationary phase and mobile phase for preparative chromatography is often guided by the conditions optimized during analytical HPLC method development. For non-polar to moderately polar compounds like steroids, normal-phase chromatography using silica gel as the stationary phase and a mixture of non-polar and moderately polar organic solvents (e.g., hexane and ethyl acetate) as the mobile phase can be highly effective. Alternatively, reversed-phase preparative HPLC can also be employed, particularly for compounds that are more soluble in polar solvents.

The success of preparative chromatography lies in achieving a good balance between resolution, loading capacity, and throughput. Fractions are collected as the eluent exits the column, and these are subsequently analyzed (often by analytical HPLC or TLC) to identify those containing the pure compound. The solvent is then evaporated to yield the purified 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one.

Table 2: General Parameters for Preparative Chromatography

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (for normal-phase) or C18-bonded silica (for reversed-phase) |

| Mobile Phase | Solvent system optimized from analytical scale (e.g., Hexane:Ethyl Acetate gradient for normal-phase) |

| Column Dimensions | Larger internal diameter and length compared to analytical columns (e.g., 250 mm x 20 mm) |

| Flow Rate | Significantly higher than analytical scale (e.g., 10-50 mL/min) |

| Detection | UV detector with a flow cell designed for higher flow rates |

| Fraction Collection | Automated or manual collection based on detector signal |

Spectroscopic and Spectrometric Techniques for Characterization

Once purified, a suite of spectroscopic and spectrometric techniques is employed to confirm the chemical structure and stereochemistry of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and straightforward technique for analyzing compounds containing chromophores. The 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one molecule possesses a significant chromophore in the form of an extended conjugated system, specifically a cross-conjugated dienone within a triene system in the A and B rings. This extensive conjugation is expected to result in strong absorption in the UV region.

The position of the absorption maximum (λmax) is indicative of the extent of the conjugated system. For α,β-unsaturated ketones in a six-membered ring, the base value for the π → π* transition is around 215 nm. The presence of additional conjugated double bonds in the case of the androsta-1,4,6-triene system will shift this absorption to a longer wavelength (a bathochromic shift). Based on Woodward-Fieser rules for similar conjugated steroidal systems, the λmax for 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is anticipated to be in the range of 280-310 nm. The exact λmax and the molar absorptivity (ε) are characteristic physical constants for the compound and are crucial for its identification and quantification.

Table 3: Expected UV-Vis Absorption Data

| Parameter | Expected Value | Associated Structural Feature |

|---|---|---|

| λmax | ~280-310 nm | π → π* transition of the conjugated trienone system |

| Molar Absorptivity (ε) | High (typically > 10,000 L mol⁻¹ cm⁻¹) | Allowed electronic transition in an extended chromophore |

Circular Dichroism (CD) for Chiral Information

Circular Dichroism (CD) spectroscopy is an invaluable technique for obtaining information about the stereochemistry of chiral molecules. As 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one is a chiral steroid with multiple stereocenters, CD spectroscopy can provide unique insights into its three-dimensional structure, particularly the conformation of the steroid nucleus.

The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of the difference in molar absorption (Δε) versus wavelength, displays positive or negative peaks (known as Cotton effects) that are highly sensitive to the spatial arrangement of atoms and functional groups.

For α,β-unsaturated ketones like the one present in the A-ring of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one, the n → π* and π → π* electronic transitions are chiroptically active. The sign and magnitude of the Cotton effects associated with these transitions are directly related to the helicity of the enone chromophore and the influence of nearby chiral centers. Empirical rules, such as the Octant Rule for ketones, can be applied to correlate the observed CD spectrum with the absolute configuration and conformation of the molecule. The complex triene system in the A and B rings will likely result in a complex CD spectrum with multiple Cotton effects, providing a unique fingerprint for the specific stereochemistry of 17α,17β-Hydroxyandrosta-1,4,6-trien-3-one.

Table 4: Expected Circular Dichroism Data Points of Interest

| Wavelength Region | Electronic Transition | Expected Information |

|---|---|---|

| ~300-350 nm | n → π | Information on the conformation of the A-ring and the helicity of the enone system. |

| ~220-280 nm | π → π | Further information on the conjugated system's stereochemistry. |

Q & A

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties (e.g., bioavailability, CYP450 interactions)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.